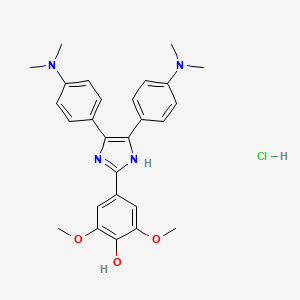
Photosensitizer-1 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Photosensitizer-1 (hydrochloride) is a light-sensitive compound used in photodynamic therapy. It absorbs light and transfers the energy to nearby molecules, creating reactive oxygen species that can destroy cells. This property makes it valuable in treating certain types of cancer and other medical conditions.
準備方法
Synthetic Routes and Reaction Conditions: Photosensitizer-1 (hydrochloride) can be synthesized through a series of chemical reactions involving the incorporation of light-sensitive groups into a molecular framework. The specific synthetic routes and reaction conditions vary depending on the desired properties of the photosensitizer. Common methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of Photosensitizer-1 (hydrochloride) involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process typically includes purification steps such as crystallization, filtration, and chromatography to ensure the final product’s purity and efficacy.
化学反応の分析
Types of Reactions: Photosensitizer-1 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: In the presence of light and oxygen, it generates reactive oxygen species that can oxidize cellular components.
Reduction: It can participate in electron transfer reactions, leading to the reduction of other molecules.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Light, oxygen, and sometimes catalysts like transition metals.
Reduction: Electron donors such as triethylamine.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products: The major products formed from these reactions include oxidized cellular components, reduced molecules, and substituted derivatives of the photosensitizer.
科学的研究の応用
Photosensitizer-1 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used in photochemical reactions and studies of light-induced processes.
Biology: Employed in cellular imaging and studies of cellular responses to oxidative stress.
Medicine: A key component in photodynamic therapy for treating cancer and other diseases.
Industry: Utilized in the development of light-sensitive materials and coatings.
作用機序
Photosensitizer-1 (hydrochloride) exerts its effects through the absorption of light, leading to the formation of an excited singlet state. This state undergoes intersystem crossing to form an excited triplet state, which can transfer energy to molecular oxygen, generating reactive oxygen species. These species cause cellular damage and death, making the compound effective in photodynamic therapy.
類似化合物との比較
Photosensitizer-1 (hydrochloride) is compared with other photosensitizers such as:
Porphyrins: Known for their strong absorption of light and use in photodynamic therapy.
Phthalocyanines: Similar to porphyrins but with different absorption properties and applications.
Titanium dioxide (TiO2): Used in photodynamic therapy but limited to ultraviolet light activation.
Uniqueness: Photosensitizer-1 (hydrochloride) is unique due to its specific absorption properties, ability to generate reactive oxygen species efficiently, and versatility in various applications.
特性
分子式 |
C27H31ClN4O3 |
|---|---|
分子量 |
495.0 g/mol |
IUPAC名 |
4-[4,5-bis[4-(dimethylamino)phenyl]-1H-imidazol-2-yl]-2,6-dimethoxyphenol;hydrochloride |
InChI |
InChI=1S/C27H30N4O3.ClH/c1-30(2)20-11-7-17(8-12-20)24-25(18-9-13-21(14-10-18)31(3)4)29-27(28-24)19-15-22(33-5)26(32)23(16-19)34-6;/h7-16,32H,1-6H3,(H,28,29);1H |
InChIキー |
PEAJSHDZBMUZMP-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C(=C3)OC)O)OC)C4=CC=C(C=C4)N(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S,4S,5R,6S)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400745.png)
![2-[3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]isoindole-1,3-dione](/img/structure/B12400756.png)
![(2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12400766.png)
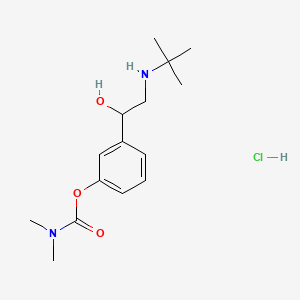

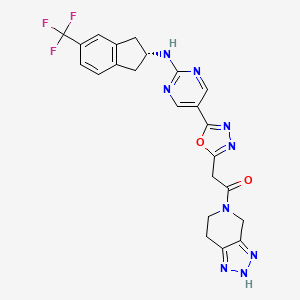
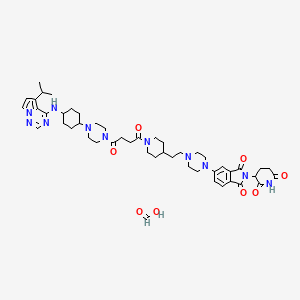
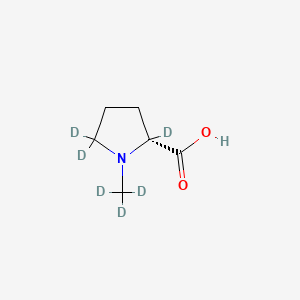
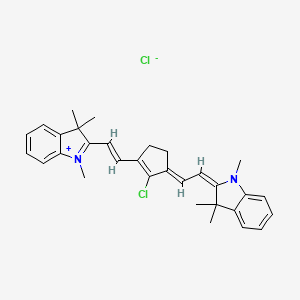
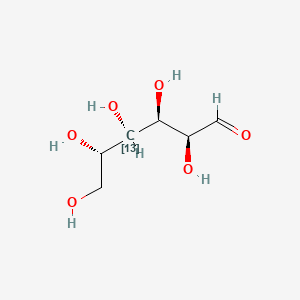
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400816.png)

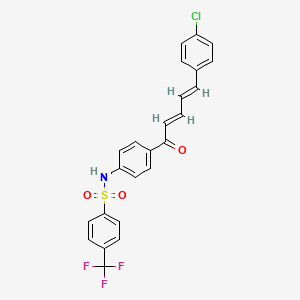
![1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12400836.png)
